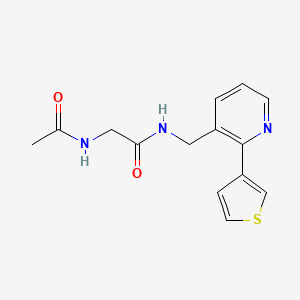

2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Starting Material: The pyridine-thiophene intermediate.

Reaction: Acetylation using acetic anhydride.

Conditions: Base (e.g., pyridine) and solvent (e.g., dichloromethane) at room temperature.

Formation of the Final Compound

Starting Material: The acetylated intermediate.

Reaction: Amidation with 2-aminoacetamide.

Conditions: Coupling reagents (e.g., EDCI, HOBt) and solvent (e.g., DMF) at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

Catalyst Recycling: Using recyclable palladium catalysts to reduce costs.

Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyridine-Thiophene Intermediate

Starting Materials: 2-bromopyridine and thiophene-3-boronic acid.

Reaction: Suzuki-Miyaura coupling reaction.

Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene) under reflux conditions.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Products: Oxidized derivatives of the thiophene or pyridine rings.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Products: Reduced forms of the acetamido group or the aromatic rings.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Products: Substituted derivatives on the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in ethanol at 0°C.

Substitution: Bromine in chloroform at room temperature.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting that 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide may offer similar efficacy .

- Cytotoxicity : Research has shown that derivatives of this compound may demonstrate selective cytotoxicity towards cancer cell lines. For instance, studies on structurally related compounds indicate promising results in targeting human cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. Similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in Molecular Biology Reports explored the antimicrobial effects of thiophene derivatives. The results indicated that these compounds could inhibit bacterial growth effectively, supporting further investigation into their mechanisms of action and potential therapeutic applications .

- Cytotoxicity Evaluation : A research article in Cancer Letters assessed the cytotoxic effects of various acetamide derivatives on different cancer cell lines. The findings suggested that compounds with a thiophene-pyridine framework exhibited enhanced cytotoxicity compared to controls, warranting further exploration into their use as anticancer agents .

- Enzyme Inhibition Studies : In a study focusing on enzyme inhibitors published in Bioorganic & Medicinal Chemistry, researchers evaluated the inhibitory effects of similar compounds on acetylcholinesterase. The results indicated that these compounds could effectively reduce enzyme activity, suggesting potential applications in treating neurodegenerative disorders.

Mécanisme D'action

The mechanism by which 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Binding: The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

Receptor Modulation: The compound may bind to receptors, altering signal transduction pathways.

DNA Intercalation: Potential to intercalate into DNA, affecting gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-acetamido-N-((2-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a furan ring instead of thiophene.

2-acetamido-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: Contains two pyridine rings.

Uniqueness

Thiophene Ring: Provides unique electronic properties and reactivity.

Pyridine Ring: Enhances binding affinity to biological targets.

Acetamido Group: Contributes to the compound’s solubility and reactivity.

This detailed analysis highlights the synthesis, reactions, applications, and unique features of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, showcasing its potential in various scientific and industrial fields.

Activité Biologique

2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring both thiophene and pyridine rings, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H15N3O2S and its IUPAC name. The presence of functional groups such as acetamido enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O2S |

| Molecular Weight | 289.35 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, potentially by inhibiting viral replication through interference with key viral enzymes or cellular pathways .

- Antitumor Effects : The compound may demonstrate cytotoxicity against various cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest. For instance, related compounds have shown significant inhibition of tumor growth in preclinical models .

- Enzyme Inhibition : The structural features suggest potential as enzyme inhibitors, particularly in pathways involving kinases or other critical regulatory proteins in cellular signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study 1: Antiviral Activity

A study published in MDPI examined N-Heterocycles as promising antiviral agents. Compounds with similar structural motifs demonstrated effective inhibition against various viral targets with EC50 values ranging from 0.20 to 0.35 μM . This suggests that this compound may exhibit comparable antiviral efficacy.

Study 2: Antitumor Effects

In another investigation focusing on N-substituted derivatives, compounds were evaluated for their ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells. The results indicated enhanced cell growth inhibition when combined with other agents, highlighting the potential for synergistic effects in therapeutic applications .

Comparative Analysis

To understand the relative potency of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparative Biological Activity

| Compound | Activity Type | EC50/IC50 Value |

|---|---|---|

| Similar Compound A | Antiviral | 0.25 μM |

| Similar Compound B | Antitumor | IC50 = 15 μM |

| This compound | Potential (TBD) | TBD |

Propriétés

IUPAC Name |

2-acetamido-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-10(18)16-8-13(19)17-7-11-3-2-5-15-14(11)12-4-6-20-9-12/h2-6,9H,7-8H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYQEPDYLBICQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.